molecular formula C19H23NO4 B2756115 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide CAS No. 459186-11-9

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B2756115
CAS RN: 459186-11-9
M. Wt: 329.396
InChI Key: JBWCEWVZIUYKTA-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide, also known as DIMEB, is a chemical compound that has been studied for its potential use in scientific research. DIMEB is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Enamine Structure Reaffirmation

    The reaction of acetylenecarboxylic acid with amines, including compounds structurally related to N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide, helped reaffirm the enamine structure facilitated by intramolecular hydrogen bonding. This foundational chemistry has implications for understanding reaction mechanisms and designing synthetic pathways for new compounds (Iwanami, 1971).

  • Crystal Structure Analysis

    Research on capsaicinoid analogs, closely related to the chemical structure of interest, provides insights into the conformational dynamics and intermolecular interactions in crystalline states, which is crucial for designing materials with specific physical properties (Park et al., 1995).

  • Photoassisted Fenton Reaction

    Studies on compounds with similar moieties demonstrated their degradation under photoassisted Fenton reactions, highlighting potential environmental applications in wastewater treatment and pollutant degradation strategies (Pignatello & Sun, 1995).

Pharmacological Research Applications

  • Analgesic and Anti-Inflammatory Activities

    Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, including those structurally related to N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide, showed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These findings contribute to the development of new drugs with improved efficacy and safety profiles (Rani et al., 2016).

  • Anticancer Drug Synthesis and Molecular Docking

    Synthesis and structure analysis of anticancer drugs incorporating N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide derivatives, followed by in silico modeling, can target specific receptors, offering insights into designing more effective anticancer therapies (Sharma et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWCEWVZIUYKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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